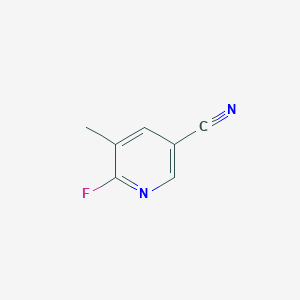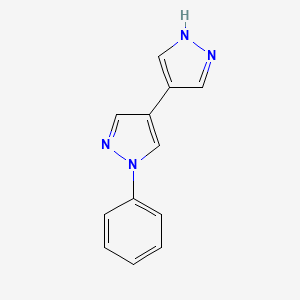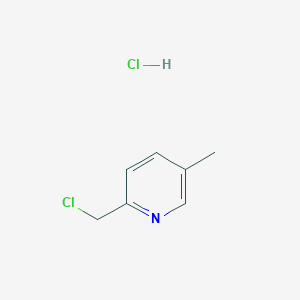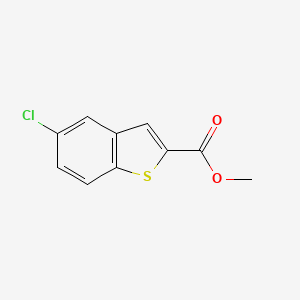
Ethyl-2-(3-Hydroxy-4-nitrophenyl)acetat
Übersicht
Beschreibung
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“Ethyl-2-(3-Hydroxy-4-nitrophenyl)acetat” ist eine chemische Verbindung mit der CAS-Nummer: 288580-52-9 und einem Molekulargewicht von 225,2 . Die Verbindung liegt üblicherweise in fester Form vor .
Synthese von Entacapon
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Entacapon, einem Catechol-O-Methyltransferase (COMT)-Inhibitor . Entacapon wird zur Behandlung der Parkinson-Krankheit eingesetzt . Die Synthese erfolgt unter milden Bedingungen durch aminvermittelte Demethylierung des Vorläufers 2-Cyano-3-(3-Hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamid .
Demethylierungsstudien
Die Verbindung wurde in Studien verwendet, die Demethylierungsprozesse untersuchen . In diesen Studien wird die Methoxygruppe, die an eine Nitrogruppe angrenzt, unter nukleophilem Angriff demethyliert .
Strukturstudien
Die Verbindung wurde in NMR-Methoden zur Ableitung der E- und Z-Geometrie und anderer ähnlicher Moleküle verwendet . Diese Studien werden hauptsächlich durch die Untersuchung der protonengekoppelten 13C-Spektren durchgeführt .
Metabolitenstudien
Die Verbindung wurde in Studien verwendet, um den Metabolismus von Entacapon zu verstehen . Das Z-Isomer von Entacapon, ein wichtiger humaner Metabolit des E-Isomers, wurde identifiziert .
Studien zur biologischen Aktivität
Vorläufige Studien zeigen eine in-vitro-Aktivität für einige Verbindungen gegen Tuberkulose (TB) und Dengue .
Wirkmechanismus
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
It’s likely that the compound interacts with multiple pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
It’s likely that the compound has a variety of effects, depending on its targets and the specific cellular context .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels within cells . Additionally, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the NF-κB signaling pathway, leading to changes in the expression of pro-inflammatory cytokines . Furthermore, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate affects gene expression by acting as a transcriptional regulator, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate involves several key processes. At the molecular level, it binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . This binding can lead to the inhibition or activation of certain enzymes, depending on the context. For instance, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate has been found to inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate have been observed, with some studies reporting a gradual decrease in its efficacy over time.
Dosage Effects in Animal Models
The effects of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate. Additionally, the compound can affect metabolic flux and alter the levels of certain metabolites within cells.
Transport and Distribution
The transport and distribution of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate within tissues can also vary, with higher concentrations observed in certain organs, such as the liver and kidneys.
Subcellular Localization
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate exhibits specific subcellular localization patterns that are essential for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
Eigenschaften
IUPAC Name |
ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWXFRNYIQACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

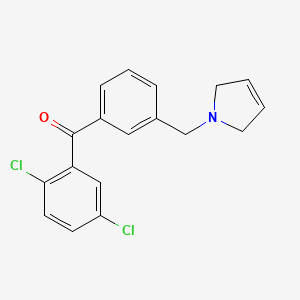
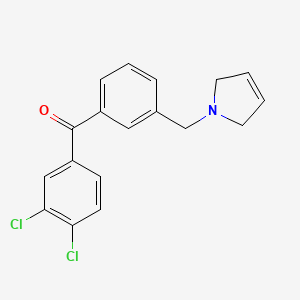
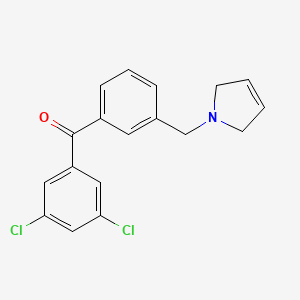


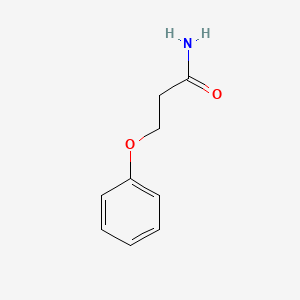

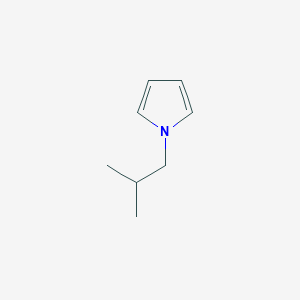
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
